molecular formula C8H8BrN3O B13071472 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13071472
M. Wt: 242.07 g/mol
InChI Key: GTMVHZLXPVJELM-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a high-value, multi-heterocyclic chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates a bromofuran moiety with a 5-aminopyrazole core, a structural motif recognized as a privileged synthon in the construction of complex fused heterocyclic systems with significant pharmacological potential . The 5-aminopyrazole component is a versatile precursor for synthesizing a diverse array of pharmaceutically relevant structures, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, which are known to mimic purine bases found in DNA and RNA . The presence of the bromine atom on the furan ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling extensive structural diversification for structure-activity relationship (SAR) studies . Compounds based on the 5-aminopyrazole architecture have demonstrated a broad spectrum of biological activities in research settings, including anticancer, anti-inflammatory, antiviral, and antidepressant effects . This product is intended for use in the design and synthesis of novel bioactive molecules and is strictly for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

5-(5-bromofuran-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8BrN3O/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3

InChI Key

GTMVHZLXPVJELM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=COC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Route A: Using Pyrazole Precursors

  • Step 1: Synthesis of Pyrazole Derivative :

    • React diethyl butynedioate with methylhydrazine to obtain a pyrazole intermediate (e.g., 5-hydroxy-1-methylpyrazole).
  • Step 2: Bromination and Functionalization :

    • Treat the intermediate with tribromooxyphosphorus to introduce a bromine atom at the desired position.
  • Step 3: Coupling with Bromofuran :

    • Combine the brominated pyrazole with a bromofuran derivative under basic conditions to form the final product.

Route B: Direct Coupling via Metal Catalysis

  • Step 1: Preparation of Brominated Furan :

    • Brominate furan using NBS in dichloromethane at room temperature.
  • Step 2: Formation of Pyrazole Core :

    • React methylhydrazine with diketones to form a methylated pyrazole ring.
  • Step 3: Cross-Coupling Reaction :

    • Use palladium-catalyzed cross-coupling (e.g., Suzuki or Heck coupling) to join the bromofuran moiety with the pyrazole core.

Key Considerations in Synthesis

Parameter Details
Reaction Temperature Typically maintained between 0°C and room temperature for sensitive steps like bromination.
Solvent Choice Polar solvents such as DMF or ethanol are preferred for coupling reactions due to better solubility.
Catalysts Palladium-based catalysts may be used for metal-catalyzed coupling reactions.
Purification Column chromatography or recrystallization methods are used to purify the final product.

Advantages of Optimized Routes

Data Summary Table

Step Reagents/Conditions Output
Bromination Furan + NBS in DCM 5-Bromofuran
Pyrazole Functionalization Methylhydrazine + diketone N-Methylpyrazole
Coupling Reaction Bromofuran + Functionalized Pyrazole 3-(5-Bromofuran-3-yl)-1-methylpyrazol

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan ring.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Hydrogen-substituted furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The exact mechanism of action for 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key distinguishing feature of the target compound is the 5-bromofuran-3-yl group. Below is a comparison with structurally related pyrazole derivatives:

Compound Name Substituent at Pyrazole-3 Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference IDs
3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine 5-Bromofuran-3-yl C₈H₈BrN₃O 257.08 Bromine increases electron-withdrawing effects and lipophilicity; furan contributes to π-conjugation. -
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl C₁₀H₁₀ClN₃ 207.66 Chlorine enhances halogen bonding and lipophilicity; aromatic phenyl ring stabilizes structure via resonance.
1-(4-Bromophenyl)-3-m-tolyl-1H-pyrazol-5-amine 4-Bromophenyl, m-tolyl C₁₆H₁₄BrN₃ 328.21 Bromophenyl group increases steric bulk and molecular weight; methyl on tolyl enhances hydrophobicity.
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine tert-Butyl C₈H₁₅N₃ 153.23 tert-Butyl provides steric hindrance and electron-donating effects, potentially improving metabolic stability.
3-(2-Furyl)-1H-pyrazol-5-amine 2-Furyl C₇H₇N₃O 149.15 Non-brominated furan reduces molecular weight and lipophilicity; furan's oxygen enhances hydrogen-bonding capacity.
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine Bromo, trifluoromethyl C₄H₃BrF₃N₃ 230.99 Bromine and CF₃ groups create strong electron-withdrawing effects, increasing reactivity and acidity of the amine.

Key Observations :

  • Bromine vs. Chlorine: Bromine in the target compound (vs.
  • Furan vs. Phenyl : The furan ring (oxygen-containing heterocycle) in the target compound may improve solubility compared to purely aromatic phenyl analogs , but bromination counterbalances this by increasing lipophilicity.
  • Steric Effects : The tert-butyl group in introduces significant steric bulk, which could hinder rotational freedom compared to the planar bromofuran substituent.

Spectroscopic Characterization

  • NMR : Pyrazole protons in analogs resonate at δ 5.39–5.75 ppm (pyrazole C-H) and δ 2.17–3.92 ppm (methyl groups) . The bromofuran group would likely deshield adjacent protons, shifting signals downfield.
  • IR : Amine N-H stretches appear at ~3240–3340 cm⁻¹, while furan C-O-C vibrations are observed at ~1240–1036 cm⁻¹ . Bromine’s mass effect may slightly alter these frequencies.

Biological Activity

3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3OC_9H_{10}BrN_3O with a molecular weight of 256.10 g/mol. The structure features a brominated furan ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₉H₁₀BrN₃O
Molecular Weight256.10 g/mol
CAS Number1878135-89-7

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. In vitro assays could be designed to evaluate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. In particular, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling or COX enzymes.

Case Studies

  • Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives and their anti-inflammatory effects. The results indicated that certain modifications to the pyrazole ring enhanced biological activity, leading to significant reductions in inflammation markers in animal models .
  • Antibacterial Screening : Another relevant study focused on the antibacterial activity of brominated furan derivatives. The findings demonstrated that these compounds exhibited notable activity against Gram-positive bacteria, which could be extrapolated to suggest potential efficacy for this compound .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, based on related compounds:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : The compound could interact with specific receptors involved in pain and inflammation signaling pathways.

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